![molecular formula C14H11N3O2S B2546271 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide CAS No. 946340-04-1](/img/structure/B2546271.png)
4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide
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Description
“4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide” is a chemical compound. It is related to 4-hydroxy-2-quinolones, which are known for their pharmaceutical and biological activities . They are valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones involves various synthetic approaches . For example, quinolin-2,4-dione derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Molecular Structure Analysis
Quinoline-2,4-diones, which are related to the compound , have a unique structure due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .Chemical Reactions Analysis
4-Hydroxy-2-quinolones are involved in various chemical reactions . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Scientific Research Applications
- Thiazoles exhibit antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. It has been used to combat bacterial infections .
- Researchers have synthesized novel derivatives of 4-hydroxy-1-methylquinolin-2-one, incorporating a benzo[d]thiazole moiety. These derivatives demonstrated antimicrobial activity, making them potential candidates for drug development .
- Thiazoles have been investigated for their antiviral effects. Ritonavir , an antiretroviral drug, contains a thiazole ring. It inhibits HIV protease and is used in the treatment of HIV/AIDS .
- Thiazoles play a role in cancer therapy. Tiazofurin , an antineoplastic drug, contains a thiazole ring. It has shown cytotoxic effects against cancer cells .
- Researchers have synthesized (S,R,S)-AHPC , which recruits the von Hippel-Lindau (VHL) protein for targeted protein degradation. This compound is relevant in PROTAC technology, a novel approach for cancer treatment .
Antimicrobial Activity
Antiviral Potential
Anticancer Properties
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-8-7-20-14(16-8)17-13(19)10-6-15-11-5-3-2-4-9(11)12(10)18/h2-7H,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYEPHHCXAHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide |
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